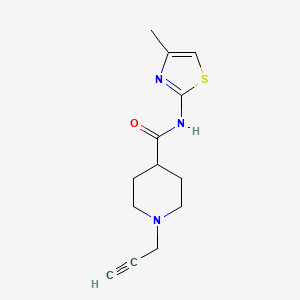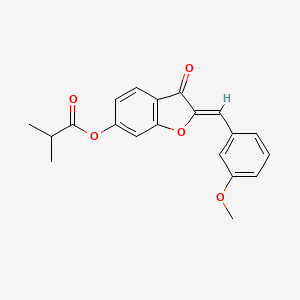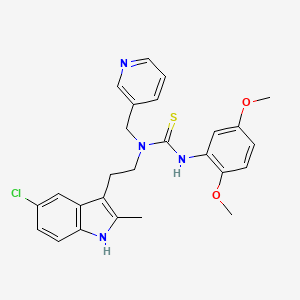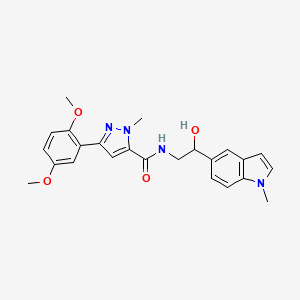![molecular formula C16H20N4O3S B2639675 2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 2097922-08-0](/img/structure/B2639675.png)
2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one” is a complex organic molecule. It contains a pyridazinone ring, which is a type of six-membered heterocyclic compound containing two nitrogen atoms. It also contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyridazinone ring and a piperidine ring. The methanesulfonyl group attached to the piperidine ring could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The presence of various functional groups in the molecule could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would be determined by the presence and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen
Relayed Proton Brake Mechanism
- The compound has been studied for its involvement in the relayed proton brake mechanism. In particular, research by Furukawa et al. (2020) demonstrated that the addition of methane sulfonic acid to a related compound led to selective protonation of the pyridine nitrogen atom, significantly decelerating rotation rates around specific bonds through this mechanism (Furukawa et al., 2020).
Synthesis of Pyridazine Derivatives
- Coppo and Fawzi (1998) explored the synthesis of various pyridazine derivatives starting from related compounds. This research highlights the role of such chemical structures in the synthesis of complex organic molecules (Coppo & Fawzi, 1998).
Ionic Liquid and Catalytic Applications
- The compound has also been studied in the context of its role in ionic liquid formation and catalysis. Tamaddon and Azadi (2018) reported the preparation of a related ionic liquid, showcasing its excellent catalytic activity in specific organic synthesis reactions (Tamaddon & Azadi, 2018).
Electrooptic Film Fabrication
- Research by Facchetti et al. (2006) investigated dibranched, heterocyclic chromophores related to the compound for their potential in electrooptic film fabrication. This study underscores the importance of molecular architecture in determining film microstructure and optical/electrooptic responses (Facchetti et al., 2006).
Synthesis and Green Metric Evaluation
- Gilbile, Bhavani, and Vyas (2017) conducted a study focusing on the synthesis and green metric evaluation of related compounds, emphasizing the environmental aspects of chemical synthesis (Gilbile, Bhavani, & Vyas, 2017).
Molecular and Supramolecular Structures
- Jacobs, Chan, and O'Connor (2013) explored the molecular and supramolecular structures of related compounds, shedding light on the intricate details of molecular interactions and bonding mechanisms (Jacobs, Chan, & O'Connor, 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(1-methylsulfonylpiperidin-4-yl)methyl]-6-pyridin-4-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-24(22,23)19-10-6-13(7-11-19)12-20-16(21)3-2-15(18-20)14-4-8-17-9-5-14/h2-5,8-9,13H,6-7,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKQUGGKXRPCKBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C(=O)C=CC(=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Methanesulfonylpiperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d]thiazol-2-yl(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2639594.png)
![2-(1,1-Dimethylethyl)-5,6-dihydro-4-phenyl-naphtho[1,2-b]pyrylium trifluoromethanesulfonate](/img/structure/B2639595.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-fluoroanilino)acrylaldehyde O-methyloxime](/img/structure/B2639596.png)



![2-[2-(methoxymethyl)-1H-1,3-benzodiazol-1-yl]-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2639602.png)

![N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide](/img/structure/B2639607.png)

![ethyl 2-(1-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)piperidine-4-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2639610.png)

![Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2639614.png)